2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and biochemical properties. Structurally, it features:
- A 1,2,4-triazole core substituted with an amino group at position 4 and a 4-chlorophenyl group at position 5.
- A sulfanyl linker connecting the triazole moiety to an acetamide group, which is further substituted with a 4-ethylphenyl ring.
While direct data on this compound’s synthesis or activity are absent in the provided evidence, analogs with similar scaffolds demonstrate antimicrobial, anti-inflammatory, and receptor-modulating activities .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-2-12-3-9-15(10-4-12)21-16(25)11-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-10H,2,11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUSOANGISIASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. Subsequent cyclization with thiourea forms the triazole ring, resulting in 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Finally, this compound is reacted with N-(4-ethylphenyl)acetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that triazole derivatives exhibit effective activity against a range of bacterial and fungal pathogens. A study demonstrated that derivatives of triazole compounds can inhibit the growth of resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
2. Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Triazole derivatives have been shown to interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation. For instance, compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines in vitro .
3. COX-II Inhibition
Research has identified triazole derivatives as potential inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes and cancer progression. The compound's structure suggests it may effectively inhibit COX-II activity, providing a pathway for developing anti-inflammatory drugs .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The mechanism of action is believed to involve the interaction with specific molecular targets such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biological activity of many pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound’s analogs differ primarily in substituents on the triazole ring and the acetamide-linked aryl group. These variations significantly impact physicochemical properties and biological activities.
Comparative Analysis of Analogous Compounds
Impact of Substituents on Activity
Triazole Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial activity by increasing electrophilicity . Heteroaromatic groups (e.g., pyridinyl in VUAA1) enable receptor-specific interactions, such as Orco agonism in insects . Amino groups (as in the target compound) may improve solubility and hydrogen-bonding capacity, critical for target binding .
Acetamide Substituents :
- 4-Ethylphenyl (target compound) provides moderate hydrophobicity, balancing membrane permeability and solubility.
- Bulky groups (e.g., 4-isopropylphenyl in OLC15) enhance antagonist activity by sterically blocking receptor channels .
Physicochemical Data
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 371.87 g/mol. The structure includes a triazole ring, an amine group, and a sulfanyl linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN5OS |
| Molecular Weight | 371.87 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are used to attach the chlorophenyl moiety.
- Sulfanylation : The sulfanyl group is introduced via a reaction with thiol compounds.
Biological Activity
Research indicates that This compound exhibits significant biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various strains of bacteria and fungi. For instance, it showed moderate to high activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
In vitro studies on cancer cell lines have revealed that this compound exhibits cytotoxic effects against several types of cancer cells. Notably, it has shown promising results in inhibiting the growth of HepG2 liver cancer cells with an IC50 value of approximately 25 µg/mL .
The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cell proliferation and survival pathways. The triazole ring is believed to interact with target proteins involved in cancer cell metabolism and proliferation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on HepG2 Cells : A recent study showed that compounds similar to this one significantly reduced cell viability in HepG2 cells, suggesting potential for liver cancer treatment .
- Antimicrobial Efficacy : In a comparative study, the compound was tested alongside other triazole derivatives against common pathogens. It outperformed several known antibiotics in terms of efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include:
Cyclocondensation : Reacting thiocarbohydrazide with substituted phenylacetic acids to form the triazole ring .
Sulfanyl group introduction : Thiolation at position 3 of the triazole using α-chloroacetamide derivatives under alkaline conditions (e.g., ethanol with KOH) .
Acetamide coupling : Reacting the sulfanyl-triazole intermediate with 4-ethylphenylamine via nucleophilic substitution .
- Optimization : Reaction temperatures (60–80°C), solvent selection (ethanol/DMF), and stoichiometric ratios (1:1.2 for thiolation) are critical for yields >70% .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 168–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 458.08) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Systematically modify the 4-chlorophenyl (electron-withdrawing) and 4-ethylphenyl (hydrophobic) groups to assess effects on target binding .
- Biological Assays : Test analogs against relevant targets (e.g., HIV-1 reverse transcriptase or inflammatory enzymes) using dose-response curves (IC) .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Challenges :
- Disorder : Rotational freedom in the 4-ethylphenyl group causes split positions.
- Twinning : Pseudo-merohedral twinning due to non-crystallographic symmetry .
- Solutions :
- Use SHELXL’s TWIN and BASF commands to model twinning ratios.
- Apply ISOR restraints to anisotropic displacement parameters for disordered atoms .
Q. How can contradictory biological data across similar analogs be analyzed?
- Case Study : In antiexudative assays, some triazole derivatives showed high activity, while others with minor substituent changes (e.g., furan vs. chlorophenyl) were inactive .
- Resolution :
Meta-analysis : Compare assay conditions (e.g., cell lines, dosage).
Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in low-activity analogs .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for triazole cyclization .
- Data Reproducibility : Validate biological assays with positive controls (e.g., diclofenac) and triplicate runs .
- Software Tools : Pair SHELXL with OLEX2 for real-time refinement visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
